molecular formula C17H22N4OS B2704116 3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2189435-00-3

3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2704116
CAS No.: 2189435-00-3
M. Wt: 330.45
InChI Key: WBJOSSHMETUGFS-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a useful research compound. Its molecular formula is C17H22N4OS and its molecular weight is 330.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Muscarinic Activities of Azabicyclo Derivatives : Wadsworth et al. (1992) described the synthesis of methyl or unsubstituted 1,2,3-triazoles, triazoles, and tetrazoles substituted with a 1-azabicyclo[2.2.2]octan-3-yl group. These compounds were evaluated as muscarinic ligands in radioligand binding assays, highlighting the potential of azabicyclo and triazole derivatives in targeting muscarinic receptors (Wadsworth et al., 1992).

  • Molecular Structures of Triazine Derivatives : Ayato et al. (1981) determined the molecular structures of 3-methylthio-2-methyl-5,6-diphenyl-2,5-dihydro-1,2,4-triazine derivatives. Their research provides foundational knowledge on the structural aspects of similar compounds, which is crucial for understanding the interaction mechanisms and potential applications of such molecules in scientific research (Ayato et al., 1981).

  • Antagonistic Properties of Azabicyclo[2.2.2]octan-3-amine Derivatives : Snider et al. (1991) explored CP-96,345, a nonpeptide antagonist of the substance P (NK1) receptor, demonstrating the therapeutic potential of azabicyclo compounds in modulating receptor activities. This study underscores the relevance of such structures in developing novel pharmacological agents (Snider et al., 1991).

Catalysis and Chemical Synthesis

  • Catalytic Oxidation and Transfer Hydrogenation : Saleem et al. (2013) reported on half-sandwich ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands, showing applications in catalytic oxidation of alcohols and transfer hydrogenation of ketones. These findings highlight the versatility of triazole derivatives in catalytic processes, which can be applied to the synthesis of complex organic molecules (Saleem et al., 2013).

Molecular Docking and Anticancer Activities

  • Anticancer and Antimicrobial Agents : Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, and evaluated their anticancer and antimicrobial activities. This research exemplifies the potential of utilizing complex heterocyclic compounds, similar in structural complexity to the query compound, in the development of new therapeutic agents (Katariya et al., 2021).

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-12-6-9-23-16(12)4-5-17(22)21-13-2-3-14(21)11-15(10-13)20-8-7-18-19-20/h6-9,13-15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJOSSHMETUGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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